

physical and chemical properties of hydroxymethylboronic acid

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Compound of Interest

Compound Name: *Hydroxymethylboronic acid*

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Hydroxymethylboronic Acid: A Technical Guide for Researchers

Introduction: **Hydroxymethylboronic acid** and its derivatives are a class of organoboron compounds that have garnered significant interest in synthetic chemistry and drug discovery. The presence of both a boronic acid moiety and a hydroxymethyl group imparts unique chemical properties, making them versatile building blocks and pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties of **hydroxymethylboronic acid** and its key isomers, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic data for **hydroxymethylboronic acid** and its phenyl-substituted isomers are crucial for their identification, purification, and application in various chemical reactions. The following tables summarize key quantitative data for these compounds. Note that "**hydroxymethylboronic acid**" refers to the simplest form, while its phenyl derivatives are specified by their substitution pattern.

General Physical Properties

Property	Hydroxymethylboronic Acid	2-(Hydroxymethyl)phenylboronic Acid	3-(Hydroxymethyl)phenylboronic Acid	4-(Hydroxymethyl)phenylboronic Acid
Molecular Formula	CH ₅ BO ₃	C ₇ H ₉ BO ₃ [1]	C ₇ H ₉ BO ₃ [2]	C ₇ H ₉ BO ₃ [3]
Molecular Weight	75.86 g/mol	151.96 g/mol [1]	151.96 g/mol [2]	151.958 g/mol [3]
CAS Number	Not Found	87199-14-2[1]	87199-15-3[2]	59016-93-2[3]
Appearance	Not specified	White powder	Off-white crystalline powder[2]	Not specified
Melting Point	Not specified	~178-182°C	95-99 °C[2][4]	206-208 °C[3]
Boiling Point	Not specified	Not available	380.5±44.0 °C (Predicted)[2]	Not available[3]
pKa	Not specified	Not specified	8.31±0.10 (Predicted)[2]	Not specified
Water Solubility	Soluble	Insoluble	Soluble[2]	25 g/L[5]

Spectroscopic Data

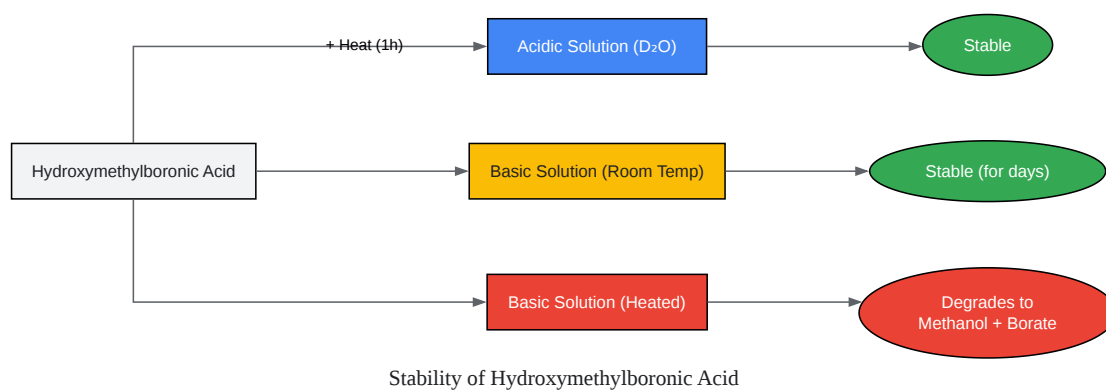
Spectroscopy	Hydroxymethylboronic Acid	3-(Hydroxymethyl)phenylboronic Acid	4-(Hydroxymethyl)phenylboronic Acid
¹ H NMR (400 MHz)	In D ₂ O: δ 3.18 (s)[6]	In ACETONITRILE-d ₃ : δ 7.75 (1H, s), 7.67 (1H, d, J = 7.28 Hz), 7.40-7.48 (1H, m), 7.30-7.40 (1H, m), 4.60 (2H, s)[2]	In CD ₃ OD: δ 7.72 (d, J=7.2 Hz, 2H), 7.35-7.30 (m, 2H), 4.60 (s, 2H)[5]
¹¹ B NMR	Not specified	Not specified	Not specified
IR Spectroscopy	Not specified	Available[7]	Available[8]
Mass Spectrometry	Not specified	Not specified	ES+: m/z 542.15, 544.35 [M+H][5]

Chemical Properties and Reactivity

Stability

Hydroxymethylboronic acid and its diol esters exhibit notable stability in acidic aqueous solutions.[6] They can withstand heating in acidic D₂O for an hour without degradation.[6][9] However, their stability is pH-dependent. In basic solutions at room temperature, they remain stable for several days but will degrade to methanol and borate upon heating for a few hours.[6] This degradation process shows a significant hydrogen/deuterium isotope effect.[6][9]

The oxidative stability of boronic acids is a critical factor in biological applications.[10] Generally, they are susceptible to oxidation by reactive oxygen species.[10] However, structural modifications, such as the formation of an intramolecularly coordinated boralactone, can increase stability by up to 10,000-fold.[11][12][13] The cyclic ester (benzoxaborole) formed from 2-hydroxymethylphenylboronic acid is known for its enhanced stability and has been a key scaffold in drug development, as seen in the antifungal drug tavaborole and the anti-inflammatory drug crisaborole.[11][12]



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Figure 1. pH-dependent stability of **hydroxymethylboronic acid**.

Reactivity and Applications

Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.^[14] The phenyl derivatives of **hydroxymethylboronic acid** are frequently used as building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials like Organic Light Emitting Diodes (OLEDs).^[14]

Their ability to form reversible covalent bonds with diols makes them invaluable for molecular recognition, particularly for sensing saccharides.^[15] This property is being exploited in the development of sensors and drug delivery systems.^[16] In drug discovery, the boronic acid group can act as a pharmacophore, often targeting serine proteases. The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.^[17] ^[18] The hydroxymethyl group can be used to tune solubility and provides a handle for further functionalization.

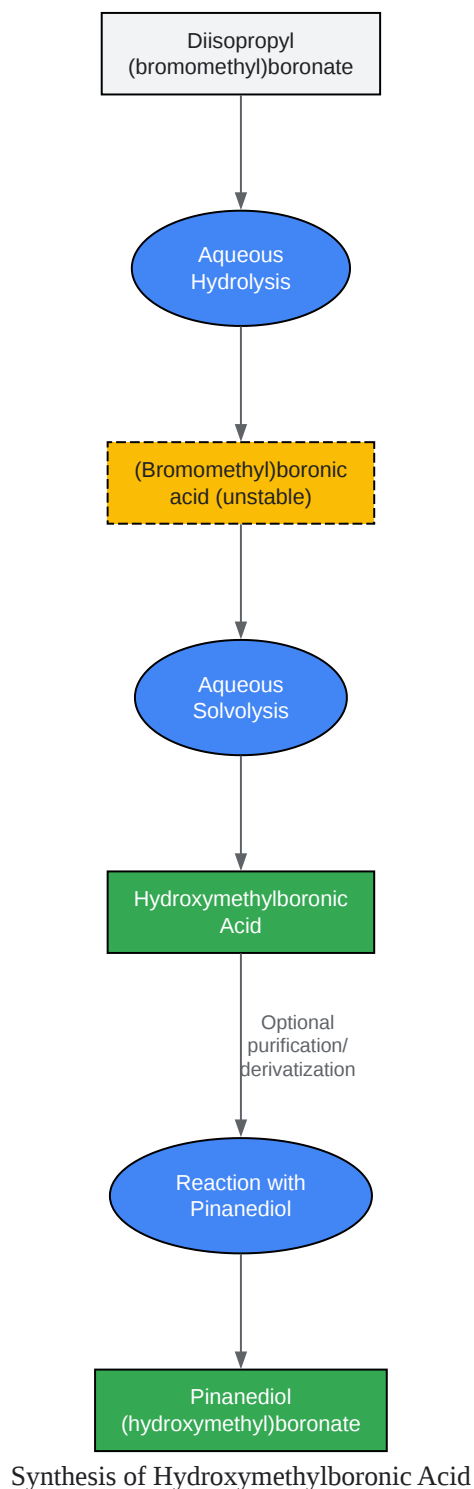
Experimental Protocols

Synthesis of Hydroxymethylboronic Acid

A common and efficient route to **hydroxymethylboronic acid** derivatives involves the aqueous solvolysis of dialkyl (halomethyl)boronates.^[6]

Protocol Outline: Synthesis from Diisopropyl (bromomethyl)boronate^{[6][9]}

- **Hydrolysis:** Diisopropyl (bromomethyl)boronate is hydrolyzed in an aqueous solution. This step forms the unstable (bromomethyl)boronic acid intermediate.
- **Solvolysis:** The intermediate rapidly undergoes solvolysis, where the bromine atom is displaced by a hydroxyl group from the water, yielding **hydroxymethylboronic acid**.
- **Esterification (Optional):** For purification or use in asymmetric synthesis, the resulting **hydroxymethylboronic acid** can be reacted with a diol, such as pinanediol, to form a stable cyclic boronic ester (a pinanediol (hydroxymethyl)boronate).^{[6][9]}



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Figure 2. General workflow for the synthesis of **hydroxymethylboronic acid**.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Samples are typically dissolved in deuterated solvents such as D_2O or acetonitrile- d_3 .^[2]^[6] The chemical shift of the methylene protons (CH_2) in **hydroxymethylboronic acid** appears as a singlet around 3.18 ppm in D_2O .^[6]
- ^{11}B NMR: This technique is highly informative for boron-containing compounds. Boronic acids and their esters typically show signals in the range of δ 27-33 ppm.^[19]^[20]
- Stability Studies: NMR is a powerful tool to monitor the stability of **hydroxymethylboronic acid** under different conditions (e.g., varying pH and temperature).^[6] The appearance of signals for methanol and the disappearance of the **hydroxymethylboronic acid** signal can be used to quantify degradation.^[6]

Infrared (IR) Spectroscopy:

- Sample Preparation: Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples can be dissolved in a suitable solvent or analyzed as a KBr pellet.^[21]
- Characteristic Bands: Key vibrational bands for **hydroxymethylboronic acid** would include:
 - O-H Stretching: A broad band in the $3200\text{--}3600\text{ cm}^{-1}$ region, characteristic of the hydroxyl groups.^[22]
 - C-H Stretching: Bands in the $2850\text{--}2950\text{ cm}^{-1}$ region.^[22]
 - B-O Stretching: A strong band typically observed around 1350 cm^{-1} . Changes in this band can indicate the formation of a boronate ester.^[23]

Conclusion

Hydroxymethylboronic acid and its derivatives are compounds of significant academic and industrial interest. Their unique stability profiles, reactivity in cross-coupling reactions, and ability to interact with diols make them versatile tools in organic synthesis, materials science, and medicinal chemistry. This guide provides a foundational set of data and protocols to aid researchers in the effective application of these valuable chemical entities.

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